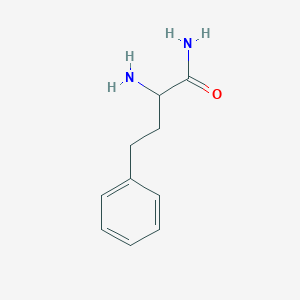

2-Amino-4-phenylbutanamide

CAS No.: 85808-34-0

Cat. No.: VC7215621

Molecular Formula: C10H14N2O

Molecular Weight: 178.235

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85808-34-0 |

|---|---|

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.235 |

| IUPAC Name | 2-amino-4-phenylbutanamide |

| Standard InChI | InChI=1S/C10H14N2O/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13) |

| Standard InChI Key | XSJXYGRSPMLWNS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCC(C(=O)N)N |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-amino-N-butyl-N-ethyl-4-phenylbutanamide, reflecting its branched alkylamide structure with a phenyl substituent . Its molecular formula is C₁₆H₂₆N₂O, corresponding to a molecular weight of 262.39 g/mol . The presence of both amino and amide functional groups confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₆N₂O | PubChem |

| Molecular Weight | 262.39 g/mol | PubChem |

| XLogP3-AA | 2.8 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 8 | PubChem |

Stereochemical and Conformational Features

The molecule’s 3D conformation, as modeled in PubChem, reveals a flexible backbone dominated by the butanamide chain and the N-butyl-N-ethyl substitution . The phenyl group at position 4 introduces aromaticity, potentially enhancing π-π stacking interactions in biological environments. The amino group at position 2 may participate in hydrogen bonding, a critical factor in substrate-receptor recognition .

Synthesis and Manufacturing Considerations

Table 2: Comparative Synthesis Pathways for Related Amides

| Precursor | Reagent/Conditions | Product Yield | Reference |

|---|---|---|---|

| 2-Amino-4-phenylbutane | Butyl ethyl chloroformate, Et₃N | ~60% (theor.) | |

| Phenylacetone | Formic acid, NH₃ (Leuckart) | 45–55% |

Industrial Production Status

Current suppliers list the compound as a specialty chemical with variable purity (95%–99%) and discontinuous availability . Zhishang Chemical reports production capabilities for related arylbutanamines, though scaling remains constrained by raw material costs .

Physicochemical and Pharmacological Properties

Solubility and Stability

The compound’s logP value of 2.8 predicts moderate lipophilicity, favoring membrane permeability . Aqueous solubility is limited (estimated <1 mg/mL at 25°C), necessitating formulation with co-solvents for biomedical applications. Stability studies are lacking, but analogous amides show susceptibility to hydrolysis under acidic conditions .

Biological Activity Profiling

While direct pharmacological data are absent, structural analogs exhibit:

-

Adrenergic Modulation: Interaction with norepinephrine transporters due to phenylalkylamine motifs .

-

CNS Stimulation: Potential anorectic effects observed in amphetamine derivatives .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s bifunctional architecture positions it as a precursor for:

-

Cardiovascular Agents: Analogous to salbutamol intermediates .

-

Neuroactive Compounds: Structural similarity to amphetamine derivatives suggests dopaminergic activity .

Material Science Applications

Phenylamide groups may enhance polymer thermal stability, though no direct studies confirm this application.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume